5-Ethenyl-2-methylphenol
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Overview
Description
5-Ethenyl-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a hydroxyl group attached to an aromatic ring, with an ethenyl group and a methyl group as substituents
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including this compound, involves nucleophilic aromatic substitution.
Fries Rearrangement: Another method involves the Fries rearrangement, where an ester is rearranged to form a phenol under the influence of a Lewis acid.
Industrial Production Methods:
- Industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to produce phenol and acetone. This method, known as the cumene process, is widely used due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The hydroxyl group in phenols can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
- Oxidation of this compound can yield quinones.
- Reduction can produce ethyl-substituted phenols.
- Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
5-Ethenyl-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methylphenol involves its interaction with various molecular targets:
Antioxidant Activity: It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the recruitment of cytokines and chemokines, reducing inflammation.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.
Comparison with Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the ethenyl group.
4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position.
2-Ethenylphenol: Similar structure but lacks the methyl group.
Uniqueness:
Properties
IUPAC Name |
5-ethenyl-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-7(2)9(10)6-8/h3-6,10H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVZBHBXLNLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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